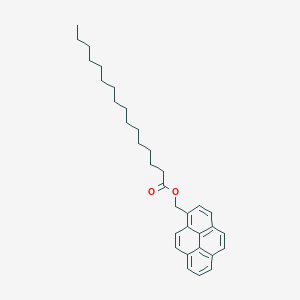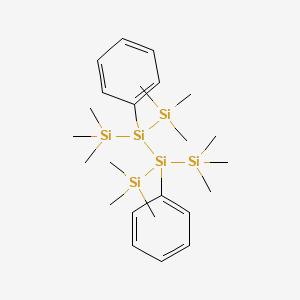
(Pyren-1-yl)methyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyren-1-yl)methyl hexadecanoate, also known as Hexadecanoic acid, 1-pyrenylmethyl ester, is an organic compound that combines a pyrene moiety with a hexadecanoate ester. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexadecanoate typically involves the esterification of hexadecanoic acid with pyren-1-ylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(Pyren-1-yl)methyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Pyren-1-yl)methyl hexadecanoate has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to study lipid interactions and membrane dynamics in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound to explore the behavior of ester-linked drugs.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (Pyren-1-yl)methyl hexadecanoate exerts its effects is primarily related to its ability to interact with lipid membranes. The pyrene moiety can insert into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexadecanoate: Similar in structure but lacks the pyrene moiety, resulting in different chemical and physical properties.
Ethyl hexadecanoate: Another ester of hexadecanoic acid, but with an ethyl group instead of the pyrene moiety.
Pyren-1-ylmethyl acetate: Contains the pyrene moiety but with an acetate ester instead of hexadecanoate.
Uniqueness
(Pyren-1-yl)methyl hexadecanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with lipid membranes. This makes it particularly valuable in research applications where fluorescence labeling and membrane interactions are of interest.
Propiedades
| 116232-79-2 | |
Fórmula molecular |
C33H42O2 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
pyren-1-ylmethyl hexadecanoate |
InChI |
InChI=1S/C33H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-31(34)35-25-29-22-21-28-20-19-26-16-15-17-27-23-24-30(29)33(28)32(26)27/h15-17,19-24H,2-14,18,25H2,1H3 |
Clave InChI |
GZFSCKMHHGZHMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)


oxophosphanium](/img/structure/B14287657.png)
